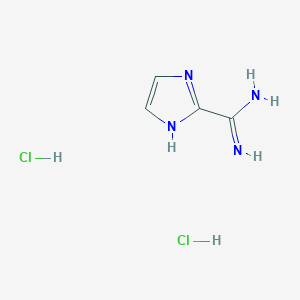
1H-Imidazol-2-carboximidamid-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-carboximidamide dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-2-carboximidamide dihydrochloride has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-carboximidamide dihydrochloride typically involves the cyclization of amido-nitriles. One common method includes the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of 1H-Imidazole-2-carboximidamide dihydrochloride often involves large-scale synthesis using similar cyclization methods. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-2-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with lower oxidation states .
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Imidazole: A parent compound with similar structural features but lacking the carboximidamide group.
2-Methylimidazole: A derivative with a methyl group at the 2-position instead of the carboximidamide group.
4,5-Diphenylimidazole: A more complex derivative with phenyl groups at positions 4 and 5.
Uniqueness: 1H-Imidazole-2-carboximidamide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1788054-71-6 |
|---|---|
Molekularformel |
C4H7ClN4 |
Molekulargewicht |
146.58 g/mol |
IUPAC-Name |
1H-imidazole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6)(H,7,8);1H |
InChI-Schlüssel |
NMKCJICVNSOLNE-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)C(=N)N.Cl.Cl |
Kanonische SMILES |
C1=CN=C(N1)C(=N)N.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















